molecular formula C7H16O4 B8739312 2-(2,2-dimethoxyethyl)propane-1,3-diol CAS No. 99776-32-6

2-(2,2-dimethoxyethyl)propane-1,3-diol

Cat. No.: B8739312
CAS No.: 99776-32-6
M. Wt: 164.20 g/mol
InChI Key: HZMZQSQAYFTAPH-UHFFFAOYSA-N
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Description

2-(2,2-Dimethoxyethyl)propane-1,3-diol is a polyol derivative characterized by a central propane-1,3-diol backbone substituted with a 2,2-dimethoxyethyl group. The propane-1,3-diol scaffold is a common motif in lignans, phenolic glycosides, and synthetic intermediates, often contributing to biological activity or material properties . The dimethoxyethyl substituent may enhance solubility in organic solvents and influence hydrogen-bonding interactions, which could modulate reactivity or biological interactions.

Properties

CAS No.

99776-32-6

Molecular Formula

C7H16O4

Molecular Weight

164.20 g/mol

IUPAC Name

2-(2,2-dimethoxyethyl)propane-1,3-diol

InChI

InChI=1S/C7H16O4/c1-10-7(11-2)3-6(4-8)5-9/h6-9H,3-5H2,1-2H3

InChI Key

HZMZQSQAYFTAPH-UHFFFAOYSA-N

Canonical SMILES

COC(CC(CO)CO)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-dimethoxyethyl)propane-1,3-diol typically involves the reaction of diethyl (2,2-dimethoxyethyl)malonate with a suitable reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride. The reaction proceeds through the reduction of the ester groups to yield the desired diol .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-dimethoxyethyl)propane-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(2,2-dimethoxyethyl)propane-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The dimethoxyethyl substituent can also participate in steric and electronic interactions, affecting the compound’s overall behavior in chemical reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Sources

The following table summarizes structurally related propane-1,3-diol derivatives, their sources, and key features:

Compound Name Source/Application Structural Features Biological/Chemical Properties Reference IDs
2-{4-[(1E)-3-Hydroxyprop-1-en-1-yl]-2,6-dimethoxyphenoxy}propane-1,3-diol Clausena emarginata (plant) Phenolic ether with conjugated propenyl chain and dimethoxy groups Hepatoprotective activity against DL-galactosamine-induced liver cell damage
2-(4-Hydroxyphenyl)propane-1,3-diol Korean yew (Taxus cuspidata) Simple aromatic substitution (4-hydroxyphenyl) First isolation from Taxus; no reported bioactivity
2-(3-Methoxy-4-hydroxyphenyl)propane-1,3-diol Korean yew (Taxus cuspidata) Methoxy and hydroxy groups at C3 and C4 of phenyl ring Potential antioxidant properties inferred from structural similarity
1-(4-Hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propane-1,3-diol Sambucus williamsii (elderberry) Bis-aryl ether with hydroxypropyl and methoxy substituents Novel lignan; role in plant defense mechanisms hypothesized
threo/erythro-1,2-Bis-(4-hydroxy-3-methoxyphenyl)-propane-1,3-diol Hydnocarpus anthelminthica (Chaulmoogra tree) Stereoisomeric bis-aryl derivatives No cytotoxicity observed; structural interest in lignin-like polymers
2-[4-(3-Hydroxypropyl)-2-methoxyphenoxy]-propane-1,3-diol Ficus pumila (creeping fig) Phenolic ether with hydroxypropyl side chain First isolation from Ficus; tested for antitumor activity (inactive)

Key Structural and Functional Differences

Substituent Complexity: The dimethoxyethyl group in the target compound distinguishes it from simpler analogs like 2-(4-hydroxyphenyl)propane-1,3-diol . Bis-aryl derivatives (e.g., compounds from Hydnocarpus and Sambucus) exhibit enhanced rigidity due to aromatic stacking, which may limit conformational flexibility compared to mono-substituted derivatives .

Biological Activity :

  • Hepatoprotective effects are observed in dimethoxy-containing analogs (e.g., compound 9 in ), suggesting methoxy groups may stabilize radical intermediates or modulate enzyme interactions.
  • In contrast, simpler hydroxy-substituted derivatives (e.g., 2-(4-hydroxyphenyl)propane-1,3-diol) lack reported bioactivity, highlighting the importance of methoxy or propenyl functional groups for activity .

Synthetic Utility: Propane-1,3-diol derivatives with bromomethyl or iodomethyl substituents (e.g., 2,2-bis(bromomethyl)propane-1,3-diol) are precursors for explosives, polymers, and cross-linkers, demonstrating the scaffold’s versatility in materials science .

Research Findings and Implications

  • Natural Product Isolation: Propane-1,3-diol derivatives are frequently isolated from plants (e.g., Taxus, Clausena, Sambucus) as lignans or phenolic glycosides, often with region-specific substitution patterns .
  • Synthetic Applications: Brominated analogs are critical in polymer chemistry but face regulatory restrictions due to toxicity (e.g., 2,2-bis(bromomethyl)propane-1,3-diol is carcinogenic and banned in consumer products) .

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